1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is a compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. Pyrazoles are known for their diverse biological activities and are used in various fields including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-ethyl-1H-pyrazole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine: Used in the synthesis of various pyrazole derivatives[][6].
Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern on the pyrazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications[6][6].
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-17-6-5-11(15-17)8-13-9-12-7-10(2)14-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H |
InChI Key |
XHMORHMPYJKKDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
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